2-Chloro-6-methyl-4-phenylpyridine
Overview
Description
2-Chloro-6-methyl-4-phenylpyridine: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure high yields and purity of the final product. The use of Raney nickel as a catalyst in a continuous flow setup has been reported to be effective for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: are commonly used in coupling reactions.
Nucleophiles: such as amines or thiols are used in substitution reactions.
Oxidizing agents: like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-methyl-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-phenylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Chloro-6-methylpyridine
- 2-Chloro-4-phenylpyridine
Comparison: 2-Chloro-6-methyl-4-phenylpyridine is unique due to the presence of both a methyl and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-chloro-6-methyl-4-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGFQEJPYIBKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567073 | |
Record name | 2-Chloro-6-methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54453-92-8 | |
Record name | 2-Chloro-6-methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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